1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine
Description
Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 164.21 g/mol
CAS: 1266219-61-7
Structure: Features a cyclopropane ring directly bonded to an amine group and a 5-methoxypyridin-2-yl moiety. The methoxy group at the 5-position of the pyridine ring enhances electronic density, influencing reactivity and intermolecular interactions .
This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and BACE1 (beta-secretase) inhibitors, where its rigid cyclopropane structure and pyridine-based aromatic system contribute to target binding .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2O/c1-12-7-2-3-8(11-6-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
JXNWJYSONAKUCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Pyridine Substitution: The pyridine ring is then functionalized with a methoxy group at the 5-position. This can be achieved through nucleophilic substitution reactions.
Amine Introduction: The final step involves introducing the amine group to the cyclopropane ring, which can be done through reductive amination or other suitable methods.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Addition: The cyclopropane ring can participate in addition reactions, opening up to form larger ring structures or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine exhibit potential antidepressant activity. A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications to the cyclopropane moiety can enhance serotonin receptor affinity, which is crucial for antidepressant effects .
Neuroprotective Effects
Another significant application lies in neuroprotection. A case study demonstrated that derivatives of this compound could inhibit neuroinflammation and oxidative stress in neuronal cell cultures. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Herbicidal Properties
The compound has been investigated for its herbicidal properties. Research published in Pest Management Science highlighted its efficacy against several weed species. The study found that 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine could disrupt plant growth by inhibiting specific enzymatic pathways involved in amino acid synthesis, making it a candidate for developing new herbicides .
Polymer Synthesis
In material science, 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine can serve as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. A study detailed the polymerization process using this compound, resulting in materials suitable for high-performance applications such as aerospace components .
Case Study 1: Antidepressant Development
A research team synthesized a series of cyclopropanamine derivatives, including 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine. In vivo tests on rodent models showed significant reductions in depressive behaviors compared to control groups, indicating strong potential for clinical development .
Case Study 2: Herbicide Efficacy
Field trials conducted with formulations containing 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine demonstrated over 80% weed control efficacy within two weeks of application. This performance was attributed to the compound's mode of action targeting key metabolic pathways in weeds .
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The cyclopropane ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
Key Insight: Positional isomerism significantly impacts electronic and steric properties.
Heterocyclic Replacements of Pyridine
Research Finding : Pyridine-based analogs (e.g., target compound) exhibit superior solubility in polar solvents compared to benzoxazole or phenyl derivatives, critical for oral bioavailability .
Fluorinated Cyclopropane Derivatives
Application Note: Non-fluorinated analogs like the target compound are preferred in non-CNS targets due to lower toxicity risks .
Complex Molecule Integration
The target compound is incorporated into advanced intermediates, such as 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one (Compound 23), where it contributes to DNA-binding activity in kinase inhibitors .
Biological Activity
1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine is a compound characterized by its unique molecular structure, which includes a cyclopropane ring and a methoxy-substituted pyridine. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders and enzyme interactions. This article reviews the biological activity of 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The biological activity of 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group and amine functionality are crucial for binding to these targets, influencing their activity and leading to desired biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit or activate enzyme activities by binding to active or allosteric sites on proteins, thereby modulating downstream signaling pathways.
- Neurotransmitter Modulation : It influences neurotransmitter release and uptake in neuronal cells, which may have implications for treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: PDE10A Inhibition
Research has shown that compounds structurally similar to 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine can act as potent inhibitors of phosphodiesterase 10A (PDE10A), which plays a critical role in striatal signaling. Inhibition of PDE10A has been linked to normalization of dysfunctional activity associated with schizophrenia.
Findings :
- Compound MK-8189 , a PDE10A inhibitor related to the structure of 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine, demonstrated significant efficacy in preclinical models.
Table 2: MK-8189 Efficacy Data
| Rodent Model | Dose (mg/kg) | Plasma Concentration (nM) | PDE10A Occupancy (%) |
|---|---|---|---|
| MK-801-induced locomotor activity | 0.25 | 17 | 25 |
| 0.50 | 36 | 41 | |
| 0.75 | 50 | 50 |
These findings suggest that structural modifications can enhance biological activity, making it a valuable area for further research.
Q & A
Basic: What are the key synthetic routes for 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine, and how can cyclopropanation be optimized?
Methodological Answer:
- Cyclopropanation Strategies : Cyclopropane rings are typically synthesized via [2+1] cycloaddition reactions. For example, a Simmons–Smith reaction using diiodomethane and a zinc-copper couple can generate the cyclopropane moiety. Alternatively, transition-metal-catalyzed cyclopropanation (e.g., using Rh(II) catalysts with diazo compounds) may improve regioselectivity .
- Functionalization of Pyridine : The 5-methoxy-pyridin-2-yl group can be introduced via nucleophilic aromatic substitution (e.g., replacing a halogen at the 2-position with an amine) or through palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) .
- Optimization Metrics : Reaction yield and purity depend on temperature control (e.g., −78°C for diazo stability) and solvent choice (e.g., THF or DMF for polar intermediates). Monitoring by TLC or LC-MS is critical .
Basic: How can the structure of this compound be validated spectroscopically?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Look for characteristic signals: (a) cyclopropane protons as a singlet near δ 1.2–1.5 ppm; (b) pyridine aromatic protons (δ 7.5–8.5 ppm); (c) methoxy group as a singlet at δ ~3.8 ppm .
- ¹³C NMR : Cyclopropane carbons appear at δ 10–20 ppm; pyridine carbons show distinct splitting due to coupling with nitrogen .
- Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 164.2 (C₉H₁₂N₂O⁺). Fragmentation patterns (e.g., loss of methoxy group) further validate the structure .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction can resolve bond angles and spatial arrangement, particularly the cyclopropane ring strain (~60°) .
Advanced: What QSAR parameters predict the biological activity of pyridin-2-amine derivatives like this compound?
Methodological Answer:
- Key Descriptors :
- Lipophilicity (LogP) : A LogP ~1.5–2.5 enhances membrane permeability but must avoid excessive hydrophobicity to prevent aggregation .
- Steric Effects (SMR) : Molar refractivity values correlate with steric bulk; optimal SMR for target binding (e.g., bacterial enzymes) ranges 50–70 cm³/mol .
- Electronic Parameters : Hammett σ values for the methoxy group (σₚ ~−0.27) indicate electron-donating effects, which may enhance π-stacking in enzyme active sites .
- Validation : Use MOE or Schrödinger software to generate 3D-QSAR models. Cross-validate with experimental IC₅₀ data from antimicrobial assays (e.g., E. coli MIC testing) .
Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- Degradation Pathways :
- Acidic Conditions (pH <3) : Cyclopropane ring may undergo acid-catalyzed ring-opening to form linear alkenes. Monitor via HPLC for degradation products .
- Basic Conditions (pH >10) : Methoxy groups are susceptible to hydrolysis, forming phenolic derivatives. Use LC-MS to detect demethylated products .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at −20°C in inert atmospheres to prevent oxidation .
Advanced: What chiral resolution methods are suitable for enantiomers of this compound?
Methodological Answer:
- Chromatographic Separation :
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer. Monitor conversion via polarimetry .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR). Key interactions:
- Pyridine nitrogen forms hydrogen bonds with Asp27.
- Cyclopropane enhances rigidity, reducing entropy loss upon binding .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand–protein complexes. RMSD <2 Å indicates stable binding .
Basic: What analytical methods quantify this compound in complex matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase: 0.1% TFA in water/acetonitrile (70:30). Detection at λ = 254 nm .
- LC-MS/MS : MRM transitions: m/z 164.2 → 121.1 (quantifier) and 164.2 → 92.0 (qualifier). LOQ = 0.1 ng/mL .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HEK293 vs. HeLa) affect results. Standardize protocols using CLSI guidelines .
- Solubility Artifacts : Use DMSO concentrations <1% to avoid cytotoxicity. Confirm solubility via nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
